
4-Fluorobenzoic acid
Overview
Description
4-Fluorobenzoic acid (C₇H₅FO₂) is a fluorinated aromatic carboxylic acid characterized by a fluorine atom substituted at the para position of the benzene ring. This substitution enhances its electronic and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its melting point ranges between 182–185°C, and it exhibits moderate solubility in polar solvents like ethanol and water .
The compound is synthesized via halogenation of benzoic acid derivatives or through nucleophilic substitution reactions. Its crystal structure features intermolecular hydrogen bonding between the carboxylic acid group and the fluorine atom, contributing to its stability and packing efficiency . Notably, this compound serves as a precursor in the synthesis of cholinesterase inhibitors, polymer nucleating agents, and metal-organic frameworks (MOFs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzoic acid can be synthesized via the Schiemann reaction. In this process, 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then treated with tetrafluoroborate to introduce the fluoride ion. The ester is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the aerobic biotransformation of 4-fluorocinnamic acid. This method leverages microbial processes to convert 4-fluorocinnamic acid into this compound under aerobic conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution: Products include various substituted benzoic acids.
Reduction: Products include 4-fluorobenzyl alcohol and 4-fluorobenzaldehyde.
Oxidation: Products include this compound derivatives with additional functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
4-Fluorobenzoic acid has been studied for its potential as an antimicrobial agent. A series of hydrazide hydrazones derived from 4-FBA were synthesized and evaluated for their antimicrobial properties. The study highlighted the effectiveness of these derivatives against various pathogens, indicating that modifications to the 4-FBA structure can enhance biological activity .
Anticancer Properties
Research has shown that 4-FBA derivatives exhibit anticancer activity. For instance, compounds synthesized from 4-FBA were tested against the MCF-7 human breast cancer cell line, demonstrating significant inhibitory effects compared to standard treatments . The structure-activity relationship (SAR) studies suggest that the presence of the fluorine atom plays a crucial role in enhancing the therapeutic efficacy of these compounds.
Neuropharmacological Applications
In neuropharmacology, 4-FBA has been utilized in the synthesis of fluorinated derivatives aimed at serotonin receptor modulation. These compounds have been explored as potential radiotracers for positron emission tomography (PET), which could aid in the diagnosis of neurological disorders .
Environmental Applications
Biodegradation Studies
The biodegradation of this compound has been extensively studied to understand its environmental impact. Specific bacterial strains have been identified that can metabolize 4-FBA, leading to complete mineralization under aerobic conditions. This research is vital for developing bioremediation strategies for fluorinated organic pollutants in contaminated environments .
Wastewater Treatment
4-FBA has been investigated in membrane aerated biofilm reactors (MABRs) for wastewater treatment applications. These systems utilize specific microbial consortia capable of degrading fluorinated compounds, thus minimizing their ecological footprint and enhancing the efficiency of wastewater treatment processes .
Synthesis and Industrial Applications
Chemical Synthesis
this compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are used in producing compounds with enhanced biological activity, such as inhibitors for acetylcholinesterase and butyrylcholinesterase . The versatility of 4-FBA in synthetic chemistry is underscored by its role in generating complex molecular architectures.
Analytical Chemistry
In analytical applications, 4-FBA is used as a standard in high-performance liquid chromatography (HPLC) due to its well-defined chemical properties and stability. It aids in the calibration of analytical methods for detecting other fluorinated compounds .
Case Studies
Mechanism of Action
The mechanism of action of 4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biochemical applications, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The fluorine atom’s presence enhances the compound’s ability to interact with biological molecules, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparison of Key Physicochemical Parameters
Compound | Melting Point (°C) | Solubility (g/100 mL H₂O) | pKa | Key Structural Feature |
---|---|---|---|---|
4-Fluorobenzoic acid | 182–185 | 0.25 (20°C) | 2.67 | Para-F substitution |
4-Chlorobenzoic acid | 238–241 | 0.07 (25°C) | 2.65 | Para-Cl substitution |
4-Aminobenzoic acid | 187–189 | 0.34 (20°C) | 4.85 | Para-NH₂ substitution |
4-Hydroxybenzoic acid | 213–215 | 0.5 (25°C) | 4.48 | Para-OH substitution |
Key Observations :
- Electron-Withdrawing Effects : The fluorine atom in this compound exerts a stronger electron-withdrawing effect than chlorine in 4-chlorobenzoic acid, lowering its pKa slightly compared to the chloro analog .
- Hydrogen Bonding : Unlike 4-hydroxybenzoic acid, which forms strong intra- and intermolecular hydrogen bonds via the hydroxyl group, this compound relies on weaker C–H···F interactions, resulting in lower thermal stability .
Key Findings :
- Enzyme Inhibition : this compound derivatives (e.g., compound 4d in ) show moderate cholinesterase inhibition, outperformed by 4-chlorobenzoic acid analogs due to chlorine’s greater electronegativity enhancing ligand-receptor interactions .
- Antibacterial Efficacy : this compound exhibits lower potency than 4-chlorobenzoic acid against Gram-negative bacteria, attributed to reduced membrane permeability of the fluoro analog .
Table 3: Functional Comparison in Polymer Science
Compound | Nucleating Efficiency (α-iPP) | Thermal Stability (°C) | Key Role in Polymerization |
---|---|---|---|
This compound | High (Tc > 140°C) | 300–320 | Induces α-phase isotactic polypropylene |
Dicyclohexylterephthalamide | Low (Tc < 140°C) | 280–300 | β-phase nucleator |
γ-Quinacridone | Variable (α/β phases) | 350–370 | Dual-phase induction |
Key Insights :
- Polymer Crystallization : this compound’s 6.5 Å lattice parameter aligns with the α-phase isotactic polypropylene (α-iPP), enabling high-temperature nucleation. This contrasts with β-phase nucleators like dicyclohexylterephthalamide .
- Versatility : Unlike γ-quinacridone, which switches phases based on temperature, this compound exclusively stabilizes the α-phase, offering predictability in industrial applications .
Metabolic and Environmental Behavior
- Biodegradation : Pseudomonas spp. metabolize this compound via defluorination pathways, producing intermediates like 4-fluorocatechol and β-ketoadipic acid. This contrasts with 4-chlorobenzoic acid, which undergoes slower dechlorination .
Biological Activity
4-Fluorobenzoic acid (4-FBA) is an aromatic carboxylic acid that has garnered attention in various fields of biological and environmental research due to its unique properties and potential applications. This article explores the biological activity of 4-FBA, focusing on its role as a cholinesterase inhibitor, its biodegradation pathways, and its synthesis of derivatives with enhanced biological properties.
Cholinesterase Inhibition
One of the most significant biological activities of this compound is its ability to inhibit cholinesterases, enzymes that break down acetylcholine in the nervous system. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Synthesis and Activity
A study synthesized new derivatives of this compound in conjunction with tetrahydroacridine to evaluate their cholinesterase inhibitory activity. The compounds were assessed using Ellman's spectrophotometric method, which measures the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that certain derivatives exhibited comparable or superior inhibitory activity compared to tacrine, a known AChE inhibitor.
Compound | IC50 (AChE) | IC50 (BChE) | Selectivity |
---|---|---|---|
4a | Similar to tacrine | Higher than tacrine | AChE selective |
4d | Highest among tested | Lower than tacrine | AChE selective |
Among the synthesized compounds, 4d showed the highest selectivity towards AChE inhibition, making it a promising candidate for further development in treating Alzheimer's disease .
Biodegradation Pathways
The environmental impact and biodegradation of this compound have also been studied extensively. Research indicates that certain bacterial strains can metabolize 4-FBA through various pathways, leading to its complete mineralization.
Microbial Metabolism
Strain H1 has been identified as capable of degrading this compound via an ortho-cleavage pathway, converting it into 4-fluorocatechol. This process involves several enzymatic steps, including the formation of CoA derivatives that facilitate further degradation .
Bacterial Strain | Metabolite Produced | Pathway Type |
---|---|---|
Strain G1 | 4-Fluorobenzoyl-CoA | β-Oxidation |
Strain H1 | 4-Fluorocatechol | Ortho-cleavage |
The degradation pathway is essential for understanding how fluorinated compounds can be bioremediated in contaminated environments, highlighting the ecological significance of microbial interactions with synthetic compounds .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound and its derivatives:
- Case Study on Cholinesterase Inhibition : A comprehensive study synthesized multiple derivatives and tested their efficacy against AChE and BChE. The results indicated that modifications to the benzene ring significantly influenced inhibitory potency .
- Biodegradation Research : Another study focused on the biodegradation capabilities of specific bacterial strains. It provided insights into the metabolic pathways utilized by microbes to detoxify fluorinated compounds, emphasizing the importance of understanding these processes for environmental management .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying 4-fluorobenzoic acid for research applications?
this compound is typically synthesized via carboxylation of 4-fluorotoluene or halogen exchange reactions. For purification, zone refining is recommended to achieve high-purity samples (>99%), as commercial sources (e.g., Aldrich, Sigma) may contain impurities like salicylic acid . Post-synthesis, hydrogen fluoride analysis in combustion products can confirm purity. NIST provides microanalytical standards (SRM 2143) for calibration .
Q. How can researchers determine the solubility of this compound in organic solvents?
Solubility is often measured gravimetrically. For example, in ethanol (298 K), tetrahydrofuran, or 1,4-dioxane (303 K), excess solute is dissolved in the solvent, filtered, and dried to calculate saturation concentrations . However, existing data are limited to single-temperature measurements, and reproducibility requires validation due to a lack of independent studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use PPE: gloves, lab coats, and goggles to avoid skin/eye contact.
- Work under fume hoods to prevent inhalation of dust.
- Store in inert atmospheres at room temperature to prevent degradation .
- Dispose of waste via certified hazardous waste handlers due to its irritant properties (Hazard Class Xi) .
Advanced Research Questions
Q. How does this compound serve as a test material in combustion calorimetry?
It is used to calibrate rotating-bomb calorimeters for fluorine-containing compounds with H:F ≥ 1. Combustion in oxygen generates hydrofluoric acid (HF), with energy equivalents cross-checked against benzoic acid standards. Critical steps include:
- Ensuring HF concentration ≤5 mol/dm³ post-combustion.
- Validating calorimeter accuracy via repeated trials with NIST-certified samples .
Data Table: Calorimetric Values
Source | Energy of Combustion (kJ/mol) | Method |
---|---|---|
Johnson & Prosen | -2985 ± 5 | Platinum-lined rotating bomb |
NIST SRM 2143 | -2983 ± 3 | Microanalytical standard |
Q. What are the microbial degradation pathways of this compound?
Pseudomonas spp. and Corynebacterium fascians metabolize this compound via defluorination. Key steps:
Oxidative decarboxylation : Converts the compound to 4-fluorocatechol.
Enzymatic cleavage : Dioxygenases (e.g., pyrocatechase) break the aromatic ring, forming 4-fluoromuconolactone .
Note: Pathway efficiency varies with microbial strain and environmental conditions (e.g., pH, temperature) .
Q. How can co-crystallization of this compound enhance its physicochemical properties?
Co-crystals with 2-aminobenzothiazole improve thermal stability and bioavailability. Methodology:
- Solution crystallization : Dissolve equimolar ratios in ethanol, evaporate at 298 K.
- Characterization : Use XRD for structural analysis and Hirshfeld surface calculations to assess intermolecular interactions (e.g., F⋯H, O⋯H bonds) .
Q. What analytical methods resolve contradictions in solubility or degradation data?
- HPLC-MS : Quantifies metabolites (e.g., 4-fluorocatechol) in microbial studies, with a C18 column and acetonitrile/water mobile phase .
- DSC/TGA : Evaluates thermal stability of co-crystals, identifying decomposition points .
- Statistical validation : Use ANOVA to compare conflicting solubility datasets, accounting for temperature and solvent variability .
Q. How does this compound interact in pharmacological hydrazide derivatives?
It forms hydrazide complexes (e.g., (5-nitro-2-furyl)methylene-hydrazide) with antibacterial activity. In vivo studies in rats show blood metabolites detected via LC-MS, confirming bioavailability and metabolic pathways .
Q. Contradictions and Knowledge Gaps
Properties
IUPAC Name |
4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYDXOIZLAWGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Record name | 4-fluorobenzoic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/4-fluorobenzoic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
499-90-1 (mono-hydrochloride salt) | |
Record name | p-Fluorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9060023 | |
Record name | Benzoic acid, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | p-Fluorobenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11622 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
Record name | p-Fluorobenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11622 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
456-22-4 | |
Record name | 4-Fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Fluorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-FLUOROBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluorobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-FLUOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5ROO2HOU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.